molecular formula C23H32N6O2S2 B10864484 2-({5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-[3-(propan-2-yloxy)propyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-cyclohexylacetamide

2-({5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-[3-(propan-2-yloxy)propyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-cyclohexylacetamide

Cat. No.: B10864484
M. Wt: 488.7 g/mol
InChI Key: UJZQGUUMFAWYRI-UHFFFAOYSA-N
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Description

2-{[5-(3-Aminothieno[2,3-b]pyridin-2-yl)-4-(3-isopropoxypropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(3-isopropoxypropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a thiophene precursor under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine.

    Formation of the 1,2,4-Triazole Ring: This step involves the cyclization of a hydrazine derivative with a suitable nitrile or ester under reflux conditions.

    Attachment of the Isopropoxypropyl Group: This can be achieved through an alkylation reaction using an appropriate alkyl halide.

    Formation of the Sulfanyl Linkage: This involves the reaction of the triazole derivative with a suitable thiol under basic conditions.

    Attachment of the Cyclohexylacetamide Moiety: This final step involves the acylation of the sulfanyl derivative with cyclohexylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(3-isopropoxypropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The amino group can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

    Sulfoxides and Sulfones: Formed from the oxidation of the sulfanyl group.

    Amino Derivatives: Formed from the reduction of nitro groups.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2-{[5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(3-isopropoxypropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

    Biological Research: It can be used as a tool compound to study various biological processes and pathways.

    Chemical Biology: The compound can be used to probe the function of specific proteins or enzymes in biological systems.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-{[5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(3-isopropoxypropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Aminothieno[2,3-b]pyridine-2-carboxamide: A structurally related compound with a similar thieno[2,3-b]pyridine core.

    1-(3-Aminothieno[2,3-b]pyridin-2-yl)ethan-1-one: Another related compound with a thieno[2,3-b]pyridine core and an ethanone moiety.

Uniqueness

2-{[5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(3-isopropoxypropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide is unique due to its combination of a thieno[2,3-b]pyridine core, a 1,2,4-triazole ring, and a sulfanyl linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H32N6O2S2

Molecular Weight

488.7 g/mol

IUPAC Name

2-[[5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(3-propan-2-yloxypropyl)-1,2,4-triazol-3-yl]sulfanyl]-N-cyclohexylacetamide

InChI

InChI=1S/C23H32N6O2S2/c1-15(2)31-13-7-12-29-21(20-19(24)17-10-6-11-25-22(17)33-20)27-28-23(29)32-14-18(30)26-16-8-4-3-5-9-16/h6,10-11,15-16H,3-5,7-9,12-14,24H2,1-2H3,(H,26,30)

InChI Key

UJZQGUUMFAWYRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C(=NN=C1SCC(=O)NC2CCCCC2)C3=C(C4=C(S3)N=CC=C4)N

Origin of Product

United States

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